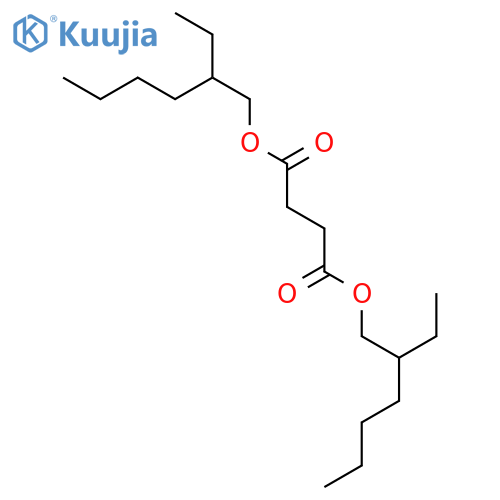Cas no 2915-57-3 (Bis(2-ethylhexyl) succinate)

Bis(2-ethylhexyl) succinate structure
商品名:Bis(2-ethylhexyl) succinate
Bis(2-ethylhexyl) succinate 化学的及び物理的性質
名前と識別子
-
- Butanedioic acid,1,4-bis(2-ethylhexyl) ester
- bis(2-ethylhexyl) butanedioate
- BIS(2-ETHYLHEXYL)SUCCINAT
- 2-ethyl-hexyl succinate
- Bernsteinsaeure-bis-(2-aethyl-hexylester)
- Bis(2-ethylhexyl) succinate
- Butanedioic acid,bis(2-ethylhexyl) ester
- Di(2-ethylhexyl)butanedioate
- Di-2-ethylhexyl succinate
- succinic acid bis-(2-ethyl-hexyl ester)
- Wickenol 159
- Butanedioic acid, bis(2-ethylhexyl) ester
- diethylhexyl succinate
- Butanedioic acid, 1,4-bis(2-ethylhexyl) ester
- WMNULTDOANGXRT-UHFFFAOYSA-N
- Di(2-ethylhexyl)succinate
- Butanedioic acid, bis(2-ethylhexyl) ester y
- di(2-ethylhexyl) succinate
- Di-(2-ethylhexyl) succinate
- Bis-(2-ethylhexyl)-succinate
- Succinic acid bis(2-et
- AI3-00998
- SCHEMBL44320
- UNII-69W9UMG3P8
- NS00008957
- CRODAMOL OSU
- EINECS 220-836-1
- Q27264383
- AKOS030570130
- EC 220-836-1
- A12393
- AS-66493
- bis(2-ethylhexyl)succinate
- DUB SDO
- MFCD00127980
- DTXSID60863057
- Succinic acid, bis(2-ethylhexyl) ester
- 2915-57-3
- BIS(2-ETHYLHEXYL)BUTANEDIOATE
- Succinic acid, di(2-ethylhexyl) ester
- CAA91557
- 69W9UMG3P8
- 1,4-BIS(2-ETHYLHEXYL) BUTANEDIOATE
- CS-0197122
-
- MDL: MFCD00127980
- インチ: 1S/C20H38O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
- InChIKey: WMNULTDOANGXRT-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 342.27700
- どういたいしつりょう: 342.277
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 17
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 6.1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 358.9±10.0 °C at 760 mmHg
- フラッシュポイント: 158.0±17.4 °C
- 屈折率: 1.448
- PSA: 52.60000
- LogP: 5.28580
- じょうきあつ: 0.0±0.8 mmHg at 25°C
Bis(2-ethylhexyl) succinate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Bis(2-ethylhexyl) succinate 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Bis(2-ethylhexyl) succinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MB768-50mg |
Bis(2-ethylhexyl) succinate |
2915-57-3 | 95% | 50mg |
1261.0CNY | 2021-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48265-100mg |
Bis(2-ethylhexyl) succinate |
2915-57-3 | 95% | 100mg |
¥1976.0 | 2024-07-16 | |
| 1PlusChem | 1P002XY8-250mg |
Butanedioic acid, 1,4-bis(2-ethylhexyl) ester |
2915-57-3 | 95% | 250mg |
$596.00 | 2024-05-06 | |
| Ambeed | A321168-250mg |
Bis(2-ethylhexyl) succinate |
2915-57-3 | 95% | 250mg |
$507.0 | 2025-03-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1267792-250mg |
Bis(2-ethylhexyl) succinate |
2915-57-3 | 95% | 250mg |
¥3057.00 | 2024-05-20 | |
| Ambeed | A321168-1g |
Bis(2-ethylhexyl) succinate |
2915-57-3 | 95% | 1g |
$1166.0 | 2025-03-16 | |
| abcr | AB564770-250mg |
Bis(2-ethylhexyl) succinate; . |
2915-57-3 | 250mg |
€828.40 | 2024-04-17 | ||
| 1PlusChem | 1P002XY8-100mg |
Butanedioic acid, 1,4-bis(2-ethylhexyl) ester |
2915-57-3 | 95% | 100mg |
$394.00 | 2024-05-06 | |
| A2B Chem LLC | AB36512-1g |
Bis(2-ethylhexyl) succinate |
2915-57-3 | 95% | 1g |
$1023.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D756120-1g |
Butanedioic acid, 1,4-bis(2-ethylhexyl) ester |
2915-57-3 | 95% | 1g |
$990 | 2025-02-20 |
Bis(2-ethylhexyl) succinate 関連文献
-
Bernard P. Binks,Dezhong Yin Soft Matter 2016 12 6858
-
Paul D. Moran,Graham A. Bowmaker,Ralph P. Cooney,John R. Bartlett,James L. Woolfrey J. Mater. Chem. 1995 5 295
-
Yong-Hui Zhang,Ying-Ying Li,Xuan-Yu Yang,Fei-Long Gong,Jun-Li Chen,Ke-Feng Xie,Hao-Li Zhang,Shao-Ming Fang Phys. Chem. Chem. Phys. 2022 24 28530
-
Yuxia Luan,Aixin Song,Guiying Xu Soft Matter 2009 5 2587
2915-57-3 (Bis(2-ethylhexyl) succinate) 関連製品
- 539-90-2(isobutyl butyrate)
- 105-79-3(isobutyl caproate)
- 103-23-1(Bis(2-ethylhexyl)adipate)
- 106-27-4(Isopentyl butyrate)
- 1341-38-4(6-Methylheptyl palmitate)
- 109-19-3(Butyl 3-methylbutanoate)
- 557-00-6(propyl isovalerate)
- 646-13-9(isobutyl stearate)
- 589-59-3(isobutyl isovalerate)
- 94-28-0(Tri(ethylenglycol)bis-2-ethylhexanoate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2915-57-3)1,4-bis(2-ethylhexyl) butanedioate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:2915-57-3)Bis(2-ethylhexyl) succinate

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):291.0/415.0/954.0